molecular formula C9H13NOS B13118321 (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol

Cat. No.: B13118321
M. Wt: 183.27 g/mol
InChI Key: MUFHXIUVJOIJCJ-VIFPVBQESA-N
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Description

®-2-Amino-2-(3-(methylthio)phenyl)ethanol is a chiral compound that features an amino group, a hydroxyl group, and a methylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol typically involves the asymmetric reduction of a corresponding ketone precursor. One common method is the reduction of 3-(methylthio)acetophenone using a chiral catalyst. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride, under controlled temperature and pH conditions to ensure the desired enantiomeric purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. For example, the use of whole-cell biocatalysts such as Leifsonia xyli has been reported for the enantioselective reduction of ketones to produce chiral alcohols .

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-(methylthio)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(methylthio)acetophenone.

    Reduction: Formation of 2-(3-(methylthio)phenyl)ethanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-2-Amino-2-(3-(methylthio)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-(methylthio)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting or modulating their activity. The presence of the methylthio group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-2-phenylethanol: Lacks the methylthio group, resulting in different chemical and biological properties.

    ®-2-Amino-2-(4-methylthio)phenyl)ethanol: Similar structure but with the methylthio group in a different position, affecting its reactivity and interactions.

    ®-2-Amino-2-(3-methoxyphenyl)ethanol: Contains a methoxy group instead of a methylthio group, leading to different electronic and steric effects.

Uniqueness

®-2-Amino-2-(3-(methylthio)phenyl)ethanol is unique due to the presence of the methylthio group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a chiral building block in organic synthesis.

Properties

Molecular Formula

C9H13NOS

Molecular Weight

183.27 g/mol

IUPAC Name

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol

InChI

InChI=1S/C9H13NOS/c1-12-8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1

InChI Key

MUFHXIUVJOIJCJ-VIFPVBQESA-N

Isomeric SMILES

CSC1=CC=CC(=C1)[C@H](CO)N

Canonical SMILES

CSC1=CC=CC(=C1)C(CO)N

Origin of Product

United States

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